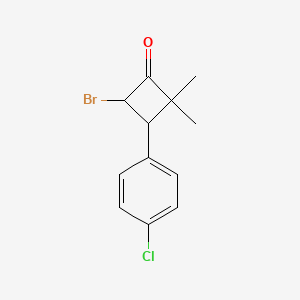
1,3-dimethyl-3-(prop-2-yn-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-dimethyl-N-(2-propynyl)urea: is an organic compound with the molecular formula C6H10N2O It is a derivative of urea, where the hydrogen atoms are replaced by dimethyl and propynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination: One common method involves the reaction of with under controlled conditions to yield .
Rearrangement: Another method includes the rearrangement of in the presence of and a base such as .
Industrial Production Methods: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: can undergo oxidation reactions in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where the propynyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in the presence of a base.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted ureas depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biological probe due to its ability to interact with specific enzymes and proteins.
Medicine:
- Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry:
- Utilized in the production of specialty chemicals and polymers .
Wirkmechanismus
Molecular Targets and Pathways:
- The compound interacts with enzymes and proteins through its functional groups, affecting their activity and function.
- It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
- N,N’-dimethylurea
- N,N’-dimethyl-N-(2-propynyl)amine
- N,N’-dimethyl-N-(2-propynyl)urea oxide
Uniqueness:
- N,N’-dimethyl-N-(2-propynyl)urea is unique due to the presence of the propynyl group , which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
1,3-dimethyl-1-prop-2-ynylurea |
InChI |
InChI=1S/C6H10N2O/c1-4-5-8(3)6(9)7-2/h1H,5H2,2-3H3,(H,7,9) |
InChI-Schlüssel |
ONZVMLQFBUIZIV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N(C)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8675717.png)







![[(2-Formyl-6-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B8675785.png)





